5-(4-Formylphenyl)-3-trifluoromethylphenol
Description
5-(4-Formylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further substituted with a trifluoromethyl group (–CF₃) and a hydroxyl group (–OH)
Properties
IUPAC Name |
4-[3-hydroxy-5-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)12-5-11(6-13(19)7-12)10-3-1-9(8-18)2-4-10/h1-8,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOZVBKCVCZQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686524 | |
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-72-0 | |
| Record name | 3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Formylphenyl)-3-trifluoromethylphenol typically involves the introduction of the formyl group onto a pre-existing phenyl ring that is already substituted with the trifluoromethyl and hydroxyl groups. One common method involves the use of formylation reactions, such as the Vilsmeier-Haack reaction, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is used to introduce the formyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Formylphenyl)-3-trifluoromethylphenol can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: 5-(4-Carboxyphenyl)-3-trifluoromethylphenol.
Reduction: 5-(4-Hydroxymethylphenyl)-3-trifluoromethylphenol.
Substitution: 5-(4-Chlorophenyl)-3-trifluoromethylphenol.
Scientific Research Applications
5-(4-Formylphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Formylphenyl)-3-trifluoromethylphenol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The formyl group can participate in various chemical interactions, including hydrogen bonding and covalent bonding, which can influence the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
3-Formylphenylboronic acid: Similar in structure but with the formyl group in a different position.
5-(4-Formylphenyl)barbituric acid: Contains a barbituric acid moiety instead of a trifluoromethyl group.
Uniqueness
5-(4-Formylphenyl)-3-trifluoromethylphenol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxyl group provides a site for further chemical modifications.
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